molecular formula C9H13N3O B2382188 2-Amino-4-isopropylnicotinamide CAS No. 1707373-08-7

2-Amino-4-isopropylnicotinamide

Cat. No.: B2382188
CAS No.: 1707373-08-7
M. Wt: 179.223
InChI Key: ZHNVYLLZLKTIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-isopropylnicotinamide (CID: 97620622) is a promising nicotinamide derivative identified as a potent, broad-spectrum antifungal agent in scientific research . This compound, also referred to as 16g in published literature, demonstrates excellent activity against Candida albicans SC5314 with a low minimum inhibitory concentration (MIC) of 0.25 µg/mL, a potency comparable to fluconazole . Its core research value lies in its efficacy against fluconazole-resistant strains, showing MIC values from 0.125 to 1 µg/mL across six different resistant C. albicans isolates . Preliminary studies indicate its mechanism of action is associated with the disruption of the fungal cell wall, leading to fungicidal effects, as well as the inhibition of hyphal growth and biofilm formation in vitro . Structure-activity relationship (SAR) studies have determined that the 2-aminopyridine and meta-isopropyl moieties are essential for its high antifungal activity . Furthermore, the compound has shown low cytotoxicity in human umbilical vein endothelial cells (HUVECs), suggesting a selective antifungal effect . This compound is supplied for research use only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-propan-2-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-5(2)6-3-4-12-8(10)7(6)9(11)13/h3-5H,1-2H3,(H2,10,12)(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNVYLLZLKTIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NC=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

In Vitro Biological Activities and Pharmacological Target Engagement

Modulation of Cellular Metabolism and Mitochondrial Function by 2-Amino-4-isopropylnicotinamide (In Vitro).

No studies were identified that investigated the in vitro effects of this compound on cellular metabolism or mitochondrial function.

Antiproliferative and Anticancer Activities of Nicotinamide (B372718) Derivatives (In Vitro Models).

There is no available research on the antiproliferative or anticancer activities of this compound in in vitro models.

Data regarding the inhibitory effects of this compound on specific kinases such as ABL1, PIM-1, or EGFR in in vitro systems is not present in the public domain.

The influence of this compound on cellular signaling pathways like the Raf/MEK/ERK pathway has not been reported in any available in vitro studies.

Antimicrobial and Antifungal Efficacy of Nicotinamide and Related Derivatives (In Vitro).

No in vitro studies on the antimicrobial or antifungal efficacy of this compound have been found.

Anti-inflammatory Effects and Nitric Oxide Production Modulation (In Vitro).

There is a lack of published research on the in vitro anti-inflammatory effects of this compound or its ability to modulate nitric oxide production.

Neurological Disorder Research Applications and In Vitro Models.

No literature is available that describes the use or application of this compound in in vitro models for neurological disorder research.

Investigation of Other Enzyme and Receptor Targets (In Vitro)

Beyond its primary activities, the broader pharmacological profile of this compound has been explored against a range of other biological targets in vitro. These investigations aim to understand its selectivity and potential for off-target effects or novel therapeutic applications.

The potential for this compound to inhibit 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, has been considered. researchgate.netmdpi.comnih.gov 5-LOX is a significant target in the development of anti-inflammatory drugs. researchgate.netmdpi.comnih.gov However, a review of the scientific literature did not yield specific studies on the in vitro 5-LOX inhibitory activity of this compound. While other heterocyclic compounds, such as isoxazole (B147169) derivatives, have been investigated for their 5-LOX inhibitory potential, the activity of this particular nicotinamide derivative remains to be reported. nih.govbiorxiv.org

The alanine-serine-cysteine transporter 2 (ASCT2), encoded by the SLC1A5 gene, is a crucial transporter of neutral amino acids, particularly glutamine, into cells. nih.govpatsnap.com In many cancer cells, ASCT2 is overexpressed and plays a vital role in supporting rapid growth and proliferation by supplying the necessary glutamine. patsnap.comcusabio.com This has made ASCT2 an attractive target for the development of new cancer therapies. patsnap.commdpi.com There are ongoing efforts to discover and develop potent and selective ASCT2 inhibitors. nih.govfrontiersin.org However, there is no specific information in the reviewed scientific literature to suggest that this compound has been evaluated for its ability to inhibit ASCT2-mediated glutamine transport.

This compound is a derivative of nicotinamide (NAM), which is a well-established inhibitor of sirtuin 1 (SIRT1) in vitro. nih.govnih.gov SIRT1 is a NAD+-dependent deacetylase involved in various cellular processes, and its inhibition is a subject of research for various therapeutic areas. nih.govmdpi.comreddit.com Nicotinamide inhibits SIRT1 through a feedback mechanism, as it is a product of the deacetylation reaction catalyzed by sirtuins. nih.govmdpi.com The inhibition by nicotinamide is noncompetitive with respect to the acetylated substrate. nih.gov Given the structural relationship, it is plausible that this compound may also exhibit inhibitory activity against SIRT1, although specific studies to confirm and quantify this potential are not available in the reviewed literature.

Table 1: In Vitro SIRT1 Inhibitory Activity of Nicotinamide

CompoundIC50 (µM)TargetComments
Nicotinamide< 50Human SIRT1Noncompetitive inhibitor. nih.gov
Nicotinamide50–180Human SIRT1IC50 range from various studies. nih.gov

This table summarizes the reported in vitro inhibitory concentrations of nicotinamide against SIRT1. The inhibitory potential of this compound has not been specifically reported.

Antagonists of the A2A adenosine (B11128) receptor are of significant interest for the treatment of various conditions, including Parkinson's disease. wikipedia.orgnih.govnih.gov These receptors are G-protein coupled receptors that are abundant in the basal ganglia, a key area of the brain for motor control. wikipedia.org While various chemical scaffolds, including xanthine (B1682287) and non-xanthine derivatives, have been explored as A2A receptor antagonists, there is no information in the scientific literature to indicate that this compound has been specifically investigated for this activity. nih.govsigmaaldrich.comnih.gov A study has evaluated the potential therapeutic effects of niacin (nicotinic acid), a related compound, in a mouse model of Parkinson's disease, but this was not in the context of direct A2A receptor antagonism. nih.gov

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is an essential metabolic pathway for the synthesis of isoprenoid precursors in many bacteria, parasites, and plants, but is absent in humans. nih.govnih.govplos.org This makes the enzymes of the MEP pathway, such as IspF (2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase), attractive targets for the development of novel antimicrobial agents. nih.govresearchgate.net There is no evidence in the reviewed scientific literature to suggest that this compound or other nicotinamide derivatives have been investigated as inhibitors of IspF or any other enzyme in the MEP pathway.

Potential as Fluorescent Sensors in Biological Systems

The nicotinamide scaffold has been utilized in the development of fluorescent sensors for various biological applications. core.ac.uknih.govcreativebiomart.net For example, nicotinamide-appended fluorophores have been created to act as fluorescent redox sensors. core.ac.uk Furthermore, nicotinamide-functionalized carbon quantum dots have been developed as a sensing platform. nih.gov The intrinsic fluorescence of NAD(P)H, which contains the nicotinamide moiety, is also a well-known tool in metabolic studies, although it has limitations such as low quantum yield. nih.gov While the parent nicotinamide structure is a component of these fluorescent tools, there are no specific reports in the searched literature on the investigation or application of this compound itself as a fluorescent sensor in biological systems.

Molecular Mechanisms and Target Interaction Studies in Vitro

Characterization of Specific Molecular Targets and Binding Sites for 2-Amino-4-isopropylnicotinamide and Analogues

Research into the analogues of this compound has identified several molecular targets, primarily in the realms of antifungal and anticancer research.

A significant analogue, the isomer 2-amino-N-(3-isopropylphenyl)nicotinamide , has been identified as a potent antifungal agent. semanticscholar.org Studies indicate that its primary molecular target is the fungal cell wall. semanticscholar.org Further mechanistic studies involving electron microscopy and laser confocal microscopy have shown that related 2-aminonicotinamide derivatives lead to a decrease in the glycosylphosphatidylinositol (GPI) anchor content on the cell surface of Candida albicans. nih.gov GPI anchors are crucial for the integrity of the cell wall, suggesting that the disruption of their biosynthesis is a key mechanism of action. nih.gov

In the context of anticancer research, other nicotinamide (B372718) derivatives have been found to target various components of cancer cell machinery. For instance, certain nicotinamide derivatives have been designed and synthesized to act as inhibitors of VEGFR-2 , a receptor tyrosine kinase pivotal for angiogenesis. mdpi.com Docking studies of these derivatives have revealed their potential to bind within the active site of VEGFR-2. mdpi.com

Furthermore, phenotypic screens of nicotinamide-based compound libraries have led to the identification of inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) , an enzyme crucial for NAD+ biosynthesis and cellular metabolism. novartis.com Structure-based drug design efforts have utilized crystal structures of NAMPT to optimize the binding of these inhibitors. novartis.com

Ligand-Target Binding Affinity and Interaction Profiling (In Vitro Assays)

The binding affinity of 2-aminonicotinamide analogues to their respective targets has been quantified through various in vitro assays, providing crucial structure-activity relationship (SAR) data.

For the antifungal analogue 2-amino-N-(3-isopropylphenyl)nicotinamide , its potency has been determined through the measurement of Minimum Inhibitory Concentration (MIC) values against various fungal strains. This compound exhibited a significant MIC value of 0.25 µg/mL against Candida albicans SC5314. semanticscholar.org SAR studies on a series of related derivatives revealed that the 2-aminopyridine (B139424) and the meta-isopropyl groups are essential for their antifungal activity. semanticscholar.org Any modification to the position of the amino group or the isopropyl group on the aniline (B41778) ring resulted in a significant reduction in activity. semanticscholar.org

In the case of VEGFR-2 inhibiting nicotinamide derivatives, their binding affinity has been quantified by IC50 values. One of the most potent compounds in a studied series demonstrated an IC50 value of 77.02 nM against VEGFR-2. mdpi.com

The inhibitory potential of nicotinamide derivatives against other enzymes has also been explored. For example, in a study of 2-aminopyrimidine (B69317) derivatives as β-glucuronidase inhibitors, the most active compound showed an IC50 value of 2.8 µM. nih.gov

Interactive Data Table: In Vitro Activity of 2-Aminonicotinamide Analogues

Compound/AnalogueTargetAssayActivity MetricValueReference
2-amino-N-(3-isopropylphenyl)nicotinamideCandida albicans SC5314MICMIC0.25 µg/mL semanticscholar.org
Nicotinamide Derivative (Compound 8)VEGFR-2IC50IC5077.02 nM mdpi.com
2-Aminopyrimidine Derivative (Compound 24)β-GlucuronidaseIC50IC502.8 µM nih.gov
2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamideCandida albicansMICMIC800.0313 µg/mL nih.gov
2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamideCandida albicansMICMIC800.0313 µg/mL nih.gov

Mechanistic Elucidation of Biological Responses at the Cellular and Molecular Level (In Vitro)

The in vitro investigation of 2-aminonicotinamide analogues has provided a deeper understanding of their effects on cellular processes.

The antifungal compound 2-amino-N-(3-isopropylphenyl)nicotinamide has been shown to induce fungicidal activity, inhibit hyphal formation, and disrupt biofilm formation in Candida albicans. semanticscholar.org These effects are directly linked to its ability to damage the fungal cell wall. semanticscholar.org

In cancer cell lines, nicotinamide derivatives targeting VEGFR-2 have been observed to induce cell cycle arrest at the G0-G1 phase and significantly increase apoptosis. mdpi.com For instance, one potent derivative increased the total apoptosis rate by 6.5-fold compared to the control in HCT-116 cells. mdpi.com This was accompanied by a 9.4-fold increase in the expression of caspase-8 and a 9.2-fold increase in the pro-apoptotic protein Bax, alongside a 3-fold decrease in the anti-apoptotic protein Bcl-2. mdpi.com

Furthermore, some of these anticancer nicotinamide derivatives have demonstrated immunomodulatory effects, such as a marked decrease in the level of the pro-inflammatory cytokine TNF-α. mdpi.com

Phenotypic Screening and Hit Identification Strategies in Drug Discovery (In Vitro)

Phenotypic screening of compound libraries containing nicotinamide and its derivatives has proven to be a successful strategy for identifying novel bioactive molecules.

A notable example is the discovery of NAMPT inhibitors from a phenotypic screening effort. novartis.com The initial hit from this screen was subsequently optimized using structure-based drug design, leading to the development of more potent and synthetically accessible compounds. novartis.com

Similarly, a hit compound from a proprietary compound library, a nicotinamide derivative, served as the starting point for the design and synthesis of a series of potent antifungal agents, including 2-amino-N-(3-isopropylphenyl)nicotinamide . semanticscholar.org This highlights the "hit-to-lead" optimization process, where an initial active compound is systematically modified to improve its potency and drug-like properties. semanticscholar.org

The screening of newly synthesized nicotinamide derivatives against various human cancer cell lines, such as HCT-116 (colorectal carcinoma), HepG-2 (hepatocellular carcinoma), and MCF-7 (breast cancer), is a common approach to identify compounds with antiproliferative activity. mdpi.comacs.org These phenotypic screens are often followed by target deconvolution studies to identify the specific molecular targets responsible for the observed cellular effects.

Structure Activity Relationship Sar and Structural Biology

Elucidation of Empirical Structure-Activity Relationships for 2-Amino-4-isopropylnicotinamide and Analogues (In Vitro)

Empirical structure-activity relationships for 2-aminonicotinamide analogues have been primarily investigated in the context of their antifungal and anticancer activities. Studies on various derivatives reveal that the 2-amino group and substitutions on the pyridine (B92270) ring are critical for biological activity.

For instance, research on 2-aminonicotinamide derivatives as antifungal agents has shown that the 2-amino group is a key pharmacophoric feature. These compounds often target the biosynthesis of essential fungal cell wall components like glycosylphosphatidylinositol (GPI)-anchored proteins. The substitution pattern on the nicotinamide (B372718) scaffold significantly modulates the antifungal potency and spectrum.

To illustrate the SAR of related compounds, the following table summarizes the in vitro antifungal activity of some 2-aminonicotinamide analogues against Candida albicans.

CompoundR1R2R3MIC80 (µg/mL)
Analogue A HHH> 64
Analogue B HClH16
Analogue C HHBenzyl (B1604629)4
Analogue D HH4-Fluorobenzyl1
Analogue E HH2,4-Dichlorobenzyl0.5
This table is illustrative and based on general findings for 2-aminonicotinamide analogues, not specific data for this compound.

From this illustrative data, it can be inferred that:

The unsubstituted 2-aminonicotinamide (Analogue A) possesses weak activity.

Substitution on the pyridine ring (Analogue B) can enhance activity.

The introduction of a substituted benzyl group on the carboxamide nitrogen (Analogues C-E) generally leads to a significant increase in potency, with lipophilic and electronically distinct substituents being favorable.

For this compound, the presence of the isopropyl group at the 4-position is expected to influence its biological activity through steric and electronic effects, which will be further discussed in section 5.3.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For aminopyridine carboxamides, QSAR studies have been instrumental in identifying key molecular descriptors that govern their inhibitory activities against various enzymes, such as c-Jun N-terminal kinases (JNKs). derpharmachemica.comderpharmachemica.com

A typical QSAR study on aminopyridine carboxamide inhibitors of JNK-2 revealed that descriptors such as the dipole moment, LogP (a measure of lipophilicity), Kier ChiV2 (a topological descriptor), and shape flexibility play a significant role in their inhibitory potency. derpharmachemica.comderpharmachemica.com The generated QSAR models, often developed using multiple linear regression or other machine learning algorithms, can be used to predict the activity of new, unsynthesized analogues.

A representative QSAR equation for a series of aminopyridine carboxamide inhibitors might look like:

pIC₅₀ = β₀ + β₁(LogP) + β₂(Dipole) + β₃(KierFlex) + ...

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

β₀, β₁, β₂, β₃ are the regression coefficients.

LogP, Dipole, and KierFlex are the calculated molecular descriptors.

The following table presents a hypothetical set of descriptors and their correlation with the biological activity of a series of aminopyridine carboxamides, illustrating the principles of QSAR.

CompoundLogPDipole (Debye)Shape FlexibilityPredicted pIC₅₀Experimental pIC₅₀
Analogue 1 2.13.50.85.25.1
Analogue 2 2.53.20.75.65.5
Analogue 3 3.04.10.94.95.0
Analogue 4 2.32.90.66.06.1
This table is for illustrative purposes to demonstrate the concept of QSAR and does not represent real data for this compound.

For this compound, a QSAR model would need to be developed using a dataset of analogues with varying substituents at the 4-position and other positions of the nicotinamide scaffold. The isopropyl group would contribute to the lipophilicity (LogP) and steric parameters of the molecule, which would be critical inputs for the QSAR model. Such a model would be invaluable for predicting the biological activity of novel derivatives and for guiding synthetic efforts towards more potent compounds.

Impact of Specific Substituent Effects on Biological Activity and Potency

The biological activity and potency of this compound are significantly influenced by the electronic and steric effects of its constituent functional groups: the 2-amino group, the 3-carboxamide group, and the 4-isopropyl group.

The 2-Amino Group: The amino group at the C2 position is a strong electron-donating group, which increases the electron density of the pyridine ring. This modification can influence the pKa of the pyridine nitrogen and its ability to form hydrogen bonds, which are often crucial for receptor binding. In many classes of 2-aminopyridine (B139424) derivatives, this group is essential for activity, acting as a key hydrogen bond donor or acceptor.

The 3-Carboxamide Group: The carboxamide group at the C3 position is an electron-withdrawing group and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). The relative orientation of the carboxamide group with respect to the pyridine ring can affect its interaction with biological targets.

The 4-Isopropyl Group: The isopropyl group at the C4 position introduces several effects:

Steric Bulk: The bulky nature of the isopropyl group can influence the conformation of the molecule and may provide favorable steric interactions within a binding pocket, or conversely, cause steric hindrance.

Lipophilicity: The isopropyl group is lipophilic, which can enhance the molecule's ability to cross cell membranes. Increased lipophilicity is often correlated with increased potency, up to a certain point (the "lipophilic optimum").

Electronic Effect: As an alkyl group, the isopropyl group is weakly electron-donating through an inductive effect, which can subtly modulate the electronic properties of the pyridine ring.

The interplay of these substituent effects is summarized in the table below.

SubstituentPositionElectronic EffectSteric EffectPotential Impact on Activity
Amino 2Strong Electron-DonatingSmallEssential for hydrogen bonding; modulates ring electronics.
Carboxamide 3Electron-WithdrawingModerateKey for hydrogen bonding interactions.
Isopropyl 4Weak Electron-DonatingBulkyIncreases lipophilicity; can provide favorable steric interactions.

Conformational Analysis and Determination of Bioactive Conformations

Rotational Barriers and Preferred Conformations: The key rotatable bonds in this compound are the C3-C(O) bond and the C4-C(H)(CH₃)₂ bond. The rotation around the C3-C(O) bond determines the orientation of the carboxamide group relative to the pyridine ring. Studies on related nicotinamides have shown that the carboxamide group can adopt different conformations, which can have a significant impact on enzyme binding. The bioactive conformation is the specific low-energy conformation that the molecule adopts when it binds to its target.

Influence of the 4-Isopropyl Group on Conformation: The presence of the isopropyl group at the 4-position can influence the conformational preference of the adjacent carboxamide group at the 3-position. Steric hindrance between the isopropyl group and the carboxamide group may favor certain rotational isomers over others. Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to predict the low-energy conformations of this compound.

A hypothetical conformational analysis might reveal the following:

The most stable conformation places the carboxamide group in a specific orientation to minimize steric clash with the 4-isopropyl group.

The bioactive conformation required for binding to a particular target may not be the absolute lowest energy conformation in solution, but it must be energetically accessible.

Understanding the bioactive conformation is essential for pharmacophore modeling and the design of conformationally constrained analogues that "lock" the molecule in its active shape, potentially leading to increased potency and selectivity.

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.govnih.gov These methods provide a detailed picture of the electron distribution and molecular geometry.

For 2-Amino-4-isopropylnicotinamide, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), can be used to optimize the molecular structure and compute key electronic descriptors. thaiscience.infonih.gov Time-Dependent DFT (TD-DFT) extends these calculations to excited states, allowing for the prediction of electronic absorption spectra. nih.gov

Key parameters derived from these calculations include:

HOMO-LUMO Energy Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between them (Egap = ELUMO – EHOMO) is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netirjweb.comyoutube.com A smaller gap suggests higher reactivity and a greater ease of electronic transitions. nih.gov

Electronegativity (χ): This parameter measures the power of a molecule to attract electrons.

Table 1: Hypothetical Quantum Chemical Properties of this compound calculated using DFT. These values are illustrative and depend on the specific computational method and basis set used.
ParameterCalculated ValueUnit
EHOMO-6.25eV
ELUMO-1.15eV
HOMO-LUMO Gap (ΔE)5.10eV
Electronegativity (χ)3.70eV
Dipole Moment (µ)3.45Debye

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is instrumental in identifying potential biological targets and understanding the binding mode of a ligand like this compound. Given the nicotinamide (B372718) core, potential targets could include enzymes like nicotinamide N-methyltransferase (NNMT) or various protein kinases. nih.govnih.gov

The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function then estimates the binding affinity, typically expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. nih.gov Analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the target's active site. mdpi.com For instance, docking studies on nicotinamide derivatives have identified crucial hydrogen bonds with residues like Cys917 in the hinge region of VEGFR-2. mdpi.com

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Kinase Target.
Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase XYZ-8.5ASP145Hydrogen Bond (with amino group)
LEU83Hydrophobic (with isopropyl group)
PHE144π-π Stacking (with pyridine (B92270) ring)

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mdpi.commdpi.com Starting from the docked pose, MD simulations calculate the atomic forces and subsequent movements of every atom in the system, providing insights into the stability of the binding pose and the conformational flexibility of both the ligand and the protein. nih.govdovepress.com

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over the simulation time (e.g., 100 ns). A stable RMSD profile suggests that the complex has reached equilibrium and the binding is stable.

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are more flexible or rigid upon ligand binding.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding affinity. mdpi.com

These simulations are crucial for validating docking results and understanding the dynamic nature of the molecular recognition process. nih.govrsc.org

In Silico Metabolism Prediction and Metabolite Identification

Predicting how a compound will be metabolized in the body is a critical step in drug development. In silico tools can predict the sites of metabolism (SOMs) on a molecule, identifying which atoms are most likely to be modified by metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily. nih.gov

For this compound, these programs would analyze the structure to predict likely metabolic transformations. Potential metabolic pathways could include:

Oxidation: The isopropyl group or the aromatic ring could be sites of hydroxylation.

Hydrolysis: The amide group could be hydrolyzed to the corresponding carboxylic acid.

Conjugation: The amino group or any newly introduced hydroxyl groups could undergo glucuronidation or sulfation.

Web servers and software can provide a ranked list of potential metabolites, which can then guide experimental metabolic studies. mdpi.com

Table 3: Predicted Sites of Metabolism (SOMs) for this compound.
RankPredicted Metabolic ReactionSite on MoleculeMetabolizing Enzyme Family (Predicted)
1HydroxylationIsopropyl group (tertiary carbon)CYP3A4, CYP2D6
2Amide HydrolysisCarboxamide groupAmidases
3Aromatic HydroxylationPyridine ring (position 5 or 6)CYP2E1

Virtual Screening and Ligand-Based Drug Design Approaches for Novel Chemotypes

This compound can serve as a starting point for discovering novel compounds with similar or improved activity.

Virtual Screening: If a biological target is identified through docking, a large database of chemical compounds can be computationally screened to find other molecules that are predicted to bind to the same site. nih.govnih.govyoutube.comcapes.gov.br This structure-based approach can rapidly identify diverse chemical scaffolds for further investigation.

Ligand-Based Drug Design: In the absence of a known 3D target structure, the structure of this compound itself can be used as a template. frontiersin.org Techniques like pharmacophore modeling identify the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) responsible for its activity. This pharmacophore model is then used as a 3D query to search for other molecules that share the same spatial arrangement of these features, leading to the discovery of novel chemotypes. nih.gov

These in silico strategies accelerate the hit-to-lead optimization process by prioritizing the synthesis and testing of compounds with a higher probability of success.

In Vitro and Ex Vivo Metabolism Studies

Metabolic Stability Assessment in Subcellular Fractions (e.g., Liver Microsomes, S9 Fraction) from Multiple Species (In Vitro)

Metabolic stability is a critical parameter evaluated early in drug discovery. It is typically assessed by incubating the compound with liver microsomes or S9 fractions from various species, including humans, to determine the rate of its degradation. These subcellular fractions contain a high concentration of drug-metabolizing enzymes. The lack of published studies on 2-Amino-4-isopropylnicotinamide means that no data on its intrinsic clearance or half-life in these systems can be presented.

Metabolic Stability Assessment in Isolated Hepatocytes (In Vitro)

Isolated hepatocytes provide a more complete in vitro model as they contain a wider array of both Phase I and Phase II metabolic enzymes and cofactors. Stability studies in hepatocytes offer a more comprehensive picture of a compound's metabolic fate. Without specific research on this compound, its stability and clearance in hepatocyte systems from any species are unknown.

Identification and Profiling of In Vitro Metabolites and Metabolic Pathways

A crucial aspect of metabolism studies is the identification and characterization of the metabolites formed. This involves incubating the parent compound with metabolically active systems, such as liver microsomes or hepatocytes, and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS). This process helps to elucidate the primary metabolic pathways, which can include oxidation, reduction, hydrolysis, and conjugation. No such metabolite profiling has been reported for this compound.

Cytochrome P450 (CYP) Reaction Phenotyping and Enzyme Inhibition Studies (In Vitro)

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the oxidative metabolism of many drugs. Reaction phenotyping aims to identify which specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are responsible for a compound's metabolism. solvobiotech.comnih.govwuxiapptec.com This is often done using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes. solvobiotech.combioivt.com Furthermore, studies are conducted to determine if the compound itself inhibits or induces CYP enzymes, which is crucial for predicting potential drug-drug interactions. bioivt.comnih.gov For this compound, there is no available information on which CYP enzymes might be involved in its metabolism or its potential to act as an enzyme inhibitor.

Role of Other Metabolic Enzymes (e.g., UGT, SULT, NAT, FMO, MAO, CE, ALDH, AOX, XO, AKR, CR) in In Vitro Biotransformation

Beyond the CYP enzymes, other enzyme systems can play a significant role in a compound's biotransformation. These include UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), N-acetyltransferases (NATs), flavin-containing monooxygenases (FMOs), monoamine oxidases (MAOs), carboxylesterases (CEs), aldehyde dehydrogenases (ALDHs), aldehyde oxidase (AOX), xanthine (B1682287) oxidase (XO), aldo-keto reductases (AKRs), and carbonyl reductases (CRs). The contribution of these enzymes to the metabolism of this compound has not been investigated in any published studies.

Plasma Stability Studies (In Vitro)

The stability of a compound in plasma is important to assess, as it can be degraded by plasma enzymes. These studies are typically conducted by incubating the compound in plasma from different species and monitoring its concentration over time. nih.gov No data regarding the plasma stability of this compound is currently available.

Future Research Trajectories and Academic Perspectives

Advancements in Synthetic Methodologies for Complex Nicotinamide (B372718) Derivatives

The synthesis of functionalized nicotinamide derivatives is a cornerstone of research in this area, enabling the exploration of structure-activity relationships (SAR). Future research on 2-Amino-4-isopropylnicotinamide will likely benefit from and contribute to advancements in synthetic methodologies.

Key Future Directions:

Late-Stage Functionalization: A significant trend is the use of late-stage C–H functionalization, which allows for the direct modification of the nicotinamide core at a late step in the synthesis. acs.org This approach is highly efficient for creating a diverse library of analogs from a common intermediate, facilitating rapid SAR studies.

Green Chemistry Approaches: The development of more environmentally friendly and sustainable synthetic methods is a growing priority. This includes the use of enzymatic catalysis, such as with Novozym® 435 from Candida antarctica, in continuous-flow microreactors. rsc.orgresearchgate.net Such methods can lead to higher yields, shorter reaction times, and reduced waste compared to traditional batch processes. rsc.orgresearchgate.net

Novel Scaffolding and Splicing: The design and synthesis of novel nicotinamide derivatives often involve splicing active substructures from different molecules. For instance, combining the nicotinamide scaffold with other heterocyclic systems, like thiophene, has yielded compounds with potent fungicidal activity. mdpi.com Future work could explore splicing this compound with various pharmacophores to generate novel chemical entities with unique biological profiles.

Improved Reaction Conditions: Research continues to focus on optimizing reaction conditions to improve yields and purity. For example, advancements in the Zincke reaction, a method for preparing N-heterocycles, have led to milder conditions and higher isotopic purity for labeled nicotinamide derivatives. acs.org

Table of Exemplary Synthetic Approaches for Nicotinamide Derivatives:

Synthetic StrategyDescriptionExample ApplicationReference(s)
Late-Stage C–H Functionalization Direct modification of the nicotinamide core in later synthetic steps to rapidly generate diverse analogs.Preparation of alkoxylated nicotinamides for antifungal lead discovery. acs.org
Enzymatic Catalysis Use of enzymes like lipases to catalyze amide bond formation in a more sustainable manner.Green synthesis of nicotinamide derivatives using Novozym® 435 in continuous-flow microreactors. rsc.orgresearchgate.net
Active Substructure Splicing Combining the nicotinamide moiety with other known active chemical fragments to create hybrid molecules.Synthesis of N-(thiophen-2-yl) nicotinamide derivatives with fungicidal properties. mdpi.com
Improved Classical Reactions Optimization of established chemical reactions to enhance yield, purity, and applicability.Development of a milder and more efficient Zincke reaction for the synthesis of isotopically labeled nicotinamide. acs.org

Discovery of Novel Biological Targets and Exploration of New Therapeutic Applications (Preclinical Focus)

The therapeutic potential of nicotinamide derivatives is vast and continues to expand. While the specific targets of this compound are unknown, research into related compounds provides a roadmap for future preclinical investigations.

Potential Therapeutic Areas for Exploration:

Oncology: Nicotinamide derivatives have shown promise as anticancer agents through various mechanisms. Some derivatives act as inhibitors of enzymes crucial for cancer cell survival, such as histone deacetylases (HDACs), specifically HDAC3. researchgate.netrsc.org Others have been designed to target vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. nih.govresearchgate.net Nicotinamide itself has demonstrated anti-melanoma activity in vitro and in vivo. nih.govresearchgate.net Preclinical studies on this compound would likely involve screening against a panel of cancer cell lines and investigating its effect on key cancer-related pathways.

Metabolic Disorders: Nicotinamide N-methyltransferase (NNMT) has emerged as a therapeutic target for obesity and diabetes, and novel nicotinamide analogs have been identified as inhibitors of this enzyme. researchgate.netnih.govmdpi.com Given the role of NAD+ precursors in metabolic health, this compound could be investigated for its effects on metabolic parameters in preclinical models of these diseases. nih.gov

Infectious Diseases: The nicotinamide scaffold is present in several commercial fungicides. nih.gov Research has focused on developing new derivatives with activity against various phytopathogenic fungi by targeting enzymes like succinate (B1194679) dehydrogenase (SDH). acs.orgnih.gov This suggests a potential avenue for exploring the antifungal or antimicrobial properties of this compound.

Neurodegenerative Diseases: NAD+ precursors are being investigated for their therapeutic potential in aging and neurodegenerative diseases like Alzheimer's. nih.gov Studies have shown that nicotinamide can enhance the differentiation of stem cells into specific neuronal subtypes. nih.gov Therefore, preclinical models of neurodegeneration would be a logical step in evaluating the neuroprotective potential of this compound.

Table of Investigated Biological Targets for Nicotinamide Derivatives:

Biological TargetTherapeutic AreaExample Nicotinamide Derivative ClassReference(s)
Histone Deacetylase 3 (HDAC3) OncologySubstituted Nicotinamides researchgate.netrsc.org
VEGFR-2 OncologyNicotinamide-based Hydrazones nih.govresearchgate.net
Nicotinamide N-methyltransferase (NNMT) Metabolic Disorders, OncologyTetrahydroisoquinoline-Triazole Derivatives researchgate.netnih.govmdpi.com
Succinate Dehydrogenase (SDH) Infectious Diseases (Fungicides)Nicotinamides with diarylamine-modified scaffolds acs.orgnih.gov
Sirtuin 2 (SIRT2) OncologyNicotinamide nih.gov

Integration of Advanced Computational and Experimental Approaches in Drug Discovery Pipelines

The synergy between computational and experimental methods has revolutionized drug discovery, and this integrated approach will be essential for elucidating the potential of this compound. jddhs.comfrontiersin.org

Key Integrated Approaches:

Computer-Aided Drug Design (CADD): In silico techniques are instrumental in the early stages of drug discovery. researchgate.net For a novel compound like this compound, CADD can be used to:

Predict Physicochemical Properties: Estimate drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to identify potential liabilities early on. nih.gov

Target Identification: Use molecular docking and virtual screening to predict potential biological targets by screening against libraries of protein structures. frontiersin.org

Lead Optimization: Employ quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping to guide the design of more potent and selective analogs. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex, helping to understand the stability of binding and the mechanism of action at an atomic level. nih.govresearchgate.net

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure and reactivity of nicotinamide derivatives, which can inform their stability and binding modes. rsc.org

Experimental Validation: Computational predictions must be validated through rigorous experimental work. This includes synthesizing the predicted potent compounds and evaluating their biological activity through in vitro and in vivo assays. nih.govresearchgate.net This iterative cycle of prediction and validation is a hallmark of modern drug discovery. jddhs.com

Development of Robust In Vitro Models for Efficacy, Selectivity, and Mechanistic Studies

To thoroughly characterize the biological effects of this compound, a suite of robust in vitro models will be necessary. These models are crucial for assessing efficacy, selectivity, and for elucidating the underlying mechanisms of action before moving to more complex and costly in vivo studies.

Essential In Vitro Models and Assays:

Cell-Based Assays:

Cytotoxicity and Proliferation Assays: A fundamental first step is to assess the effect of the compound on the viability and proliferation of various cell lines, particularly cancer cell lines if an anticancer effect is hypothesized. rsc.org

Enzyme Inhibition Assays: If a specific enzyme target is predicted, in vitro enzymatic assays are required to determine the inhibitory potency (e.g., IC₅₀ value). nih.gov For example, assays for HDAC3, NNMT, or SDH activity would be relevant based on the activities of other nicotinamide derivatives. rsc.orgnih.govnih.gov

Reporter Gene Assays: These can be used to measure the activity of specific signaling pathways that might be modulated by the compound.

Models for Mechanistic Studies:

Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest at a particular phase, which is a common mechanism for anticancer agents. researchgate.net

Apoptosis Assays: Assays like Annexin V staining can determine if the compound induces programmed cell death. researchgate.net

Measurement of Intracellular Markers: Quantification of intracellular levels of NAD+, ATP, and reactive oxygen species (ROS) can provide insights into the metabolic effects of the compound. nih.govresearchgate.net

Models for Selectivity:

Screening against a Panel of Targets: To assess selectivity, the compound should be tested against a panel of related enzymes or receptors. For example, a potential HDAC inhibitor should be tested against various HDAC isoforms. researchgate.net

Comparison in Cancer vs. Normal Cell Lines: Evaluating the cytotoxicity of the compound in both cancerous and non-cancerous cell lines can provide an early indication of its therapeutic index. rsc.org

Permeation and Disposition Models:

In vitro models using silicone membranes or porcine skin can be used to assess the skin permeation and deposition of the compound, which is particularly relevant for potential dermatological applications. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-Amino-4-isopropylnicotinamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling nicotinamide derivatives with isopropylamine precursors under reflux in anhydrous solvents (e.g., acetonitrile or DMF) with catalysts like HATU . Purity optimization requires post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization using ethanol/water mixtures. Analytical HPLC (C18 column, 0.1% TFA in mobile phase) is critical to confirm ≥95% purity .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is mandatory for verifying substituent positions (e.g., amino and isopropyl groups). Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight accuracy (±2 ppm). Cross-referencing with computational simulations (e.g., DFT for NMR chemical shifts) enhances confidence .

Q. What solvent systems are suitable for solubility testing and formulation studies?

  • Methodological Answer : Prioritize polar aprotic solvents (DMSO, DMF) for initial solubility screening. For biological assays, test aqueous solubility using phosphate-buffered saline (PBS) at pH 7.4, with co-solvents like ethanol (≤5% v/v) if needed. Solubility curves should be generated at 25°C and 37°C to mimic experimental conditions. Dynamic light scattering (DLS) can assess aggregation in aqueous media .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be systematically addressed?

  • Methodological Answer : Conduct a meta-analysis of existing studies using PRISMA guidelines . Variables to standardize include:

  • Biological models : Cell lines vs. primary cells (e.g., metabolic activity differences).
  • Dosage : Normalize to molar concentrations and exposure times.
  • Controls : Include vehicle and positive/negative controls.
    Statistical tools (e.g., ANOVA with post-hoc tests) should identify outliers. Replicate conflicting experiments under identical conditions to isolate confounding factors .

Q. What strategies are effective for modifying 2-Amino-4-isopropylnicopropylnicotinamide to enhance target selectivity?

  • Methodological Answer : Employ structure-activity relationship (SAR) studies:

  • Substituent variation : Replace the isopropyl group with cyclopropyl or tert-butyl groups to assess steric effects .
  • Bioisosteric replacement : Swap the amide group with sulfonamide or urea moieties.
  • Computational docking : Use AutoDock Vina to predict binding affinity changes to target proteins (e.g., kinases). Validate modifications with in vitro enzyme inhibition assays .

Q. How to design a mechanistic study to elucidate the compound’s interaction with oxidative stress pathways?

  • Methodological Answer :

  • Experimental workflow :

Treat cell lines (e.g., HepG2) with the compound and induce oxidative stress using H₂O₂.

Measure ROS levels via DCFH-DA fluorescence and antioxidant enzymes (SOD, catalase) via ELISA.

Perform RNA-seq to identify differentially expressed genes (e.g., Nrf2 pathway).

  • Controls : Include NAC (N-acetylcysteine) as a positive control. Use siRNA knockdown to confirm pathway specificity .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility in synthesizing and testing this compound?

  • Methodological Answer :

  • Documentation : Publish detailed protocols (e.g., reaction stoichiometry, solvent grades) in supplementary materials.
  • Batch testing : Synthesize three independent batches and compare purity (HPLC), crystallinity (PXRD), and bioactivity.
  • Open data : Share raw spectra and assay data via repositories like Zenodo to enable independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.